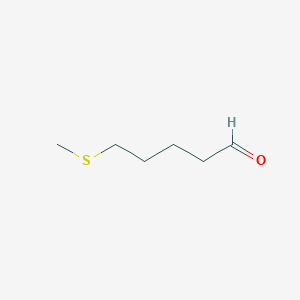

5-(Methylthio)pentanal

Description

Contextualization within Organosulfur Chemistry and Aldehyde Biochemistry

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and play crucial roles in various biological and chemical processes. wikipedia.org From the essential amino acids methionine and cysteine to life-saving antibiotics like penicillin, the presence of sulfur imparts unique chemical properties and reactivity. wikipedia.org Organosulfur chemistry, the study of these compounds, is a vast field that explores their synthesis, structure, and function. wikipedia.org

5-(Methylthio)pentanal, with its characteristic methylthio group (-SCH3) and an aldehyde functional group (-CHO) on a five-carbon chain, is a prime example of an organosulfur compound. The sulfur atom, being less electronegative than oxygen, influences the molecule's polarity and nucleophilicity. wikipedia.org

Aldehydes, on the other hand, are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a variable R-group. They are central to biochemistry, participating in numerous metabolic pathways and cellular functions. However, aldehydes can also be toxic, and their regulation is critical for cellular health. bibliotekanauki.pl The enzyme aldehyde dehydrogenase (ALDH), for instance, plays a vital role in detoxifying aldehydes by oxidizing them to less harmful carboxylic acids. bibliotekanauki.pl The presence of sulfur in molecules like this compound can influence their interaction with such enzymes. bibliotekanauki.pl

Research Significance of Sulfur-Containing Aldehydes

Sulfur-containing aldehydes are of significant interest to researchers for several reasons. They are often key contributors to the flavor and aroma of various foods. For example, 3-(methylthio)propanal (methional) is a well-known flavor compound found in foods like beef and is associated with meaty and savory notes. nih.govmdpi.com The study of such compounds helps in understanding and manipulating food flavors.

Furthermore, the reactivity of the aldehyde group combined with the properties of the sulfur-containing moiety makes these compounds valuable intermediates in organic synthesis. kashanu.ac.ir They can be used as building blocks for creating more complex molecules with potential applications in pharmaceuticals and materials science. Research into the synthesis of related nitrile compounds, such as 5-(methylthio)pentanenitrile, highlights the utility of these structures in medicinal and agrochemical research. ontosight.ai

The interaction of sulfur-containing compounds with biological systems is another area of active investigation. Studies have shown that certain sulfur compounds can modulate the activity of enzymes like aldehyde dehydrogenase. bibliotekanauki.pl This has implications for understanding metabolic processes and could potentially lead to the development of new therapeutic agents.

Objectives and Scope of the Academic Investigation

The academic investigation of this compound and related compounds is multifaceted. Key objectives include:

Synthesis and Characterization: Developing efficient and selective methods for the synthesis of this compound and its derivatives. This involves exploring different reaction pathways and optimizing conditions to achieve high yields and purity. kashanu.ac.ir Detailed characterization using various analytical techniques is crucial to confirm the structure and properties of the synthesized compounds.

Reactivity and Mechanistic Studies: Investigating the chemical reactivity of the aldehyde and methylthio functional groups. This includes studying their participation in various organic reactions and elucidating the underlying reaction mechanisms. researchgate.netrsc.org

Biological Activity and Interactions: Exploring the biological effects of this compound, including its potential role as a flavor compound, its interaction with enzymes, and its broader impact on cellular processes. bibliotekanauki.plnih.gov This research aims to understand both the beneficial and potentially detrimental effects of such compounds.

The scope of these investigations is broad, spanning from fundamental organic chemistry to applied food science and biochemistry. The knowledge gained contributes to a deeper understanding of the chemistry of sulfur-containing compounds and their role in the natural world and various technological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-4-2-3-5-7/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRWYFWAKRAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5 Methylthio Pentanal

De Novo Synthesis Approaches

The de novo synthesis of 5-(methylthio)pentanal relies on the formation of the core structure from simpler, readily available starting materials. Key strategies include the hydroformylation of a suitable alkene, the oxidation of the corresponding primary alcohol, and the reduction of a carboxylic acid derivative.

Precursor Chemistry and Reaction Conditions

A plausible and efficient route to this compound involves the selective oxidation of its corresponding primary alcohol, 5-(methylthio)pentan-1-ol. The synthesis of this precursor can be achieved through nucleophilic substitution of a suitable five-carbon synthon. For instance, the reaction of 5-bromo-1-pentanol with sodium thiomethoxide provides a direct pathway to 5-(methylthio)pentan-1-ol.

Another viable precursor is 4-(methylthio)-1-butene. The hydroformylation of this alkene, also known as the oxo process, introduces a formyl group and a hydrogen atom across the double bond. libretexts.orgresearchgate.net This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt, under high pressure of carbon monoxide and hydrogen. libretexts.org The reaction conditions, including catalyst choice, ligand, temperature, and pressure, are crucial for controlling the regioselectivity, favoring the formation of the linear aldehyde, this compound, over its branched isomer.

Alternatively, this compound can be synthesized from 5-(methylthio)pentanoic acid or its derivatives. The synthesis of 5-(methylthio)pentanoic acid can be accomplished by reacting 5-bromopentanoic acid with sodium thiomethoxide. The subsequent reduction of the carboxylic acid or, more commonly, its more reactive derivatives like an acyl chloride, to the aldehyde is a key step. The use of mild reducing agents is essential to prevent over-reduction to the corresponding alcohol.

A summary of potential precursor synthetic routes is presented in the table below.

| Precursor | Starting Material(s) | Reagent(s) | Key Reaction Type |

| 5-(Methylthio)pentan-1-ol | 5-Bromopentan-1-ol | Sodium thiomethoxide | Nucleophilic Substitution |

| 4-(Methylthio)-1-butene | 4-Bromo-1-butene | Sodium thiomethoxide | Nucleophilic Substitution |

| 5-(Methylthio)pentanoic acid | 5-Bromopentanoic acid | Sodium thiomethoxide | Nucleophilic Substitution |

Stereoselective Synthesis Considerations

For the synthesis of this compound, which does not possess a chiral center in its primary structure, stereoselective synthesis considerations are generally not a primary concern. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a substituent at a specific position, then enantioselective or diastereoselective strategies would become critical. In such hypothetical scenarios, the use of chiral catalysts in hydroformylation or the employment of chiral auxiliaries in nucleophilic substitution reactions could be explored to control the stereochemical outcome.

Catalyst Systems for Selective Aldehyde Formation

The selective formation of this compound from its precursors is highly dependent on the catalyst system employed.

In the hydroformylation of 4-(methylthio)-1-butene , rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are known for their high activity and selectivity under milder conditions compared to cobalt catalysts. nih.gov The choice of ligand can significantly influence the ratio of linear to branched aldehyde products. For instance, bulky phosphine ligands tend to favor the formation of the linear aldehyde.

For the oxidation of 5-(methylthio)pentan-1-ol , several methods are available for the selective conversion to the aldehyde without over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are required. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a classic and effective method. chemistrysteps.comwikipedia.orgorganic-chemistry.org Another widely used reagent is pyridinium (B92312) chlorochromate (PCC). Both methods are known for their high yields and compatibility with a wide range of functional groups. chemistrysteps.com

In the reduction of 5-(methylthio)pentanoic acid derivatives , the choice of reducing agent is crucial to stop the reaction at the aldehyde stage. The direct reduction of the carboxylic acid is challenging and often leads to the alcohol. Therefore, the acid is typically converted to a more reactive derivative, such as an acyl chloride. The reduction of the acyl chloride can then be achieved using specific reducing agents like lithium tri-tert-butoxyaluminum hydride, which is less reactive than lithium aluminum hydride and allows for the isolation of the aldehyde.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity.

One potential biocatalytic route to this compound is the oxidation of 5-(methylthio)pentan-1-ol using alcohol dehydrogenases (ADHs) . mdpi.commdpi.com These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a cofactor such as NAD⁺ or NADP⁺. The reaction equilibrium can be shifted towards the aldehyde product by employing a cofactor regeneration system.

Another promising enzymatic approach involves the reduction of 5-(methylthio)pentanoic acid using carboxylic acid reductases (CARs) . nih.govnih.govpnas.orgresearchgate.netmanchester.ac.uk These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids directly to aldehydes. This one-step conversion is highly attractive as it avoids the need for the preparation of activated carboxylic acid derivatives. The broad substrate specificity of some CARs suggests that they could potentially accept 5-(methylthio)pentanoic acid as a substrate.

| Enzymatic Route | Enzyme Class | Substrate | Key Advantages |

| Oxidation | Alcohol Dehydrogenase (ADH) | 5-(Methylthio)pentan-1-ol | Mild reaction conditions, high selectivity. |

| Reduction | Carboxylic Acid Reductase (CAR) | 5-(Methylthio)pentanoic acid | Direct conversion from carboxylic acid, avoids harsh reagents. |

Derivatization and Transformation Reactions

The aldehyde and methylthio groups in this compound allow for a variety of derivatization and transformation reactions, enabling the synthesis of other valuable compounds.

Oxidation and Reduction Pathways

Oxidation: The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding 5-(methylthio)pentanoic acid . This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromium trioxide in sulfuric acid). nih.govresearchgate.netyoutube.comcaribjscitech.com The sulfur atom in the methylthio group is also susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone under controlled oxidation conditions.

Reduction: The aldehyde group can be easily reduced to a primary alcohol, forming 5-(methylthio)pentan-1-ol . A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comorganic-chemistry.orgrsc.orgchegg.com This reaction is typically high-yielding and chemoselective, leaving the methylthio group intact.

Nucleophilic and Electrophilic Additions

The chemical reactivity of this compound is primarily dictated by its two functional groups: the aldehyde and the thioether. The aldehyde group, with its electrophilic carbonyl carbon, is the principal site for nucleophilic addition reactions. The thioether group is generally less reactive but can participate in reactions under specific conditions.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles. doubtnut.comlibretexts.org

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. pressbooks.pub This reaction can be catalyzed by either acid or base. Basic conditions increase the nucleophilicity of the attacking species, while acidic conditions enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. libretexts.org

Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to aldehydes like this compound. saskoer.cayoutube.com These reactions are fundamental for forming new carbon-carbon bonds. The reaction of this compound with an organometallic reagent, followed by an acidic workup, yields a secondary alcohol. For instance, the reaction with methylmagnesium bromide would produce 6-(methylthio)hexan-2-ol.

Table 1: Nucleophilic Addition of Organometallic Reagents to this compound

| Reactant | Reagent | Product |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 6-(Methylthio)hexan-2-ol |

| This compound | 1. Phenyllithium (C₆H₅Li) 2. H₃O⁺ | 1-Phenyl-5-(methylthio)pentan-1-ol |

| This compound | 1. Ethylmagnesium chloride (CH₃CH₂MgCl) 2. H₃O⁺ | 7-(Methylthio)heptan-3-ol |

Wittig Reaction:

The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orgdalalinstitute.com This reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as the nucleophile. nrochemistry.com The reaction of this compound with a phosphorus ylide results in the formation of an alkene, where the carbonyl oxygen is replaced by the carbon group from the ylide. organic-chemistry.org The stereochemical outcome of the Wittig reaction (formation of E or Z isomers) is influenced by the nature of the substituents on the ylide. wikipedia.org Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. organic-chemistry.org

Table 2: Wittig Reaction with this compound

| Reactant | Wittig Reagent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-(Methylthio)hex-1-ene |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 7-(Methylthio)hept-2-ene |

| This compound | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 7-(Methylthio)hept-2-enenitrile |

Electrophilic Additions

Electrophilic addition to a simple aldehyde carbonyl group is not a common reaction pathway under standard conditions. The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, but the subsequent steps of an electrophilic addition are generally not favored. However, under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack as described above. libretexts.org

Formation of Analogues and Derivatives

The functional groups of this compound serve as handles for the synthesis of a variety of analogues and derivatives. These transformations can target the aldehyde, the thioether, or both, leading to a diverse range of molecules with modified structures and properties.

Derivatives from Aldehyde Transformations

The aldehyde moiety is readily converted into other functional groups, providing a primary route to a wide array of derivatives.

Reduction to Alcohols: The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 5-(methylthio)pentan-1-ol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation to Carboxylic Acids: Oxidation of the aldehyde furnishes 5-(methylthio)pentanoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent.

Formation of Imines and Enamines: Condensation of this compound with primary amines (RNH₂) yields imines (Schiff bases), while reaction with secondary amines (R₂NH) produces enamines. These reactions are typically reversible and are often carried out with the removal of water to drive the equilibrium towards the product.

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal. Acetals are valuable as protecting groups for the aldehyde functionality, as they are stable under basic and nucleophilic conditions but can be hydrolyzed back to the aldehyde in an acidic aqueous medium. ulethbridge.ca

Derivatives from Thioether Transformations

The thioether group can also be chemically modified, although it is generally less reactive than the aldehyde.

Oxidation: The sulfur atom in the thioether can be oxidized to form a sulfoxide or a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, hydrogen peroxide or a peroxy acid can be used for this transformation. The resulting sulfoxides and sulfones are more polar than the parent thioether.

Formation of Analogues

Analogues of this compound can be synthesized by modifying the carbon skeleton or the nature of the sulfur substituent.

Homologation: The carbon chain can be extended or shortened using various synthetic methodologies to create longer or shorter chain analogues.

Variation of the Sulfur Substituent: The methyl group on the sulfur can be replaced with other alkyl or aryl groups. This can be achieved through synthetic routes that involve the reaction of a suitable thiol with a 5-halopentanal derivative.

Table 3: Potential Derivatives and Analogues of this compound

| Starting Material | Reaction Type | Reagent(s) | Product Name | Class |

| This compound | Reduction | Sodium borohydride (NaBH₄) | 5-(Methylthio)pentan-1-ol | Derivative |

| This compound | Oxidation | Potassium permanganate (KMnO₄) | 5-(Methylthio)pentanoic acid | Derivative |

| This compound | Imine Formation | Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-1-(5-(methylthio)pentylidene)methanamine | Derivative |

| This compound | Acetal Formation | Ethylene glycol, H⁺ | 2-(4-(Methylthio)butyl)-1,3-dioxolane | Derivative |

| This compound | Thioether Oxidation | Hydrogen peroxide (H₂O₂) | 5-(Methylsulfinyl)pentanal | Derivative |

| 5-Bromopentanal | Thiolation | Sodium ethanethiolate (NaSEt) | 5-(Ethylthio)pentanal | Analogue |

Natural Occurrence and Biogenesis of 5 Methylthio Pentanal in Biological Systems

Detection and Distribution in Plants and Fungi

Scientific literature indicates the presence of sulfur-containing volatile compounds in a variety of plant species. While direct detection of 5-(Methylthio)pentanal is not widely documented, a closely related compound, 5-(Methylthio)-2-[(methylthio)methyl]-2-pentenal, has been identified in garden tomatoes (Solanum lycopersicum). This finding suggests that the metabolic pathways necessary for the synthesis of methylthio-containing aldehydes exist within the plant kingdom. The biosynthesis of such compounds in plants is often linked to the metabolism of the sulfur-containing amino acid, methionine. Further research is required to fully elucidate the distribution of this compound across different plant and fungal species.

Formation in Food Matrices

The development of characteristic flavors and aromas in cooked and processed foods is a complex interplay of chemical reactions. This compound is known to be formed in various food matrices through several key pathways.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of flavor compounds in cooked foods. researchgate.net The amino acid methionine is a crucial precursor in the formation of sulfur-containing volatile compounds, including this compound, during the Maillard reaction. This reaction is influenced by factors such as temperature, pH, and the specific types of amino acids and sugars present. nih.gov The Strecker degradation, a key step within the Maillard reaction, involves the interaction of an amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one fewer carbon atom than the original amino acid. researchgate.net In the case of methionine, this degradation is a significant pathway for the generation of sulfur-containing aldehydes.

Lipid oxidation is another major chemical process that contributes to the flavor profile of foods, particularly those rich in fats and oils. researchgate.net This process involves the oxidative degradation of fatty acids, leading to the formation of a wide array of volatile compounds, including aldehydes. While the direct formation of this compound through lipid oxidation is not as extensively studied as other aldehydes, the interaction between lipid oxidation products and sulfur-containing amino acids can lead to its generation. Reactive aldehydes produced during lipid oxidation can participate in Strecker-like reactions with methionine, contributing to the pool of sulfur-containing volatile compounds.

The degradation of amino acids, independent of the Maillard reaction, can also be a source of flavor compounds. The Strecker degradation of methionine, as mentioned earlier, is a pivotal pathway. This reaction can be initiated by various dicarbonyl compounds, not just those formed during the Maillard reaction, leading to the formation of methional (3-(methylthio)propanal), a closely related and often more studied sulfur-containing aldehyde. The fundamental mechanism of the Strecker degradation provides a strong basis for understanding the formation of this compound from methionine in food systems. uwstout.edu

Microbial and Enzymatic Production in Ecosystems

Microorganisms play a significant role in the biogeochemical cycling of sulfur and the production of various volatile sulfur compounds. While direct microbial or enzymatic synthesis of this compound is not extensively documented in the current scientific literature, the metabolic pathways involving methionine in various bacteria and fungi are well-established. For instance, certain anaerobic bacteria possess a methionine salvage pathway that involves the formation of 2-(methylthio)acetaldehyde, a shorter-chain methylthio aldehyde. nih.govnih.gov This indicates that the enzymatic machinery for producing such aldehydes exists in the microbial world. It is plausible that specific microbial species or enzymatic systems are capable of producing this compound from methionine or other sulfur-containing precursors under specific environmental conditions, though further research is needed to identify and characterize these pathways.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations for Complex Matrix Analysis

Chromatography is the cornerstone for isolating 5-(methylthio)pentanal from intricate samples such as food and biological materials. Given its volatile nature, gas chromatography is the predominant technique, though the principles of liquid chromatography are also considered.

Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging and powerful technique for flavor analysis. researchgate.netnews-medical.net It offers rapid analysis and high sensitivity by adding a second dimension of separation based on the drift time of ions in an electric field. researchgate.netnih.gov This dual separation, first by GC retention time and then by ion mobility, enhances selectivity and peak capacity, making it highly suitable for the complex headspace of food products. bohrium.comnih.gov GC-IMS is particularly effective for creating visual fingerprints of a sample's volatile profile, allowing for the differentiation of products based on origin, processing, or freshness. nih.govresearchgate.net

Table 1: Examples of GC-MS Parameters for Volatile Compound Analysis in Food Matrices

| Parameter | Study 1: Ningxiang Pork mdpi.com | Study 2: Sweet Potato nih.gov | Study 3: Plant Protein wur.nl |

|---|---|---|---|

| Analytical System | GC-MS | GC-MS | HRGC-MS |

| Column Type | DB-5 (weak polar) | DB-WAX (polar) | Rxi-5Sil MS |

| Column Dimensions | 60 m × 0.25 mm × 0.25 µm | 30 m × 0.25 mm × 0.25 µm | 30 m × 0.25 mm × 1.0 µm |

| Carrier Gas | Helium | Helium | Not specified |

| Injector Temperature | 250°C | 250°C | 250°C |

| Oven Program | Initial 40°C (3.5 min), ramp to 130°C, ramp to 250°C | Initial 40°C (2 min), ramp to 200°C | Not specified |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique primarily used for non-volatile, semi-volatile, or thermally unstable compounds. sielc.comiiarjournals.org It separates components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. While HPLC is a standard method for analyzing compounds like the amino acid methionine (the precursor to this compound), its application for the direct analysis of a highly volatile and relatively non-polar aldehyde like this compound is not common. sielc.comiiarjournals.orghelixchrom.com The inherent volatility of this compound makes it an ideal candidate for GC-based methods, which analyze substances in the gas phase and are thus better suited for such compounds. Consequently, specific, validated HPLC methods for the routine analysis of this compound are not prevalent in scientific literature.

Effective sample preparation is crucial for the accurate analysis of this compound, especially from solid or liquid matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method due to its speed, simplicity, and solvent-free nature. nih.govresearchgate.net This technique involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.gov Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber that shows high efficiency for a broad range of volatile analytes. nih.gov Optimization of parameters is essential to ensure maximum recovery and accurate representation of the volatile profile. mdpi.com

Table 2: Optimized HS-SPME Conditions for Volatile Compound Extraction from Food

| Parameter | Study 1: Ningxiang Pork mdpi.com | Study 2: Sweet Potato nih.gov | Study 3: Plant Protein wur.nl |

|---|---|---|---|

| Sample Mass | 5 g | 5 g | 2 g (dry) or 2.5% dispersion |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | 50/30 µm DVB/CAR/PDMS | Not specified (HS-Arrow technique) |

| Equilibration/Incubation Temp. | 70°C | 80°C | 40°C |

| Equilibration/Incubation Time | 30 min | 30 min | Not specified |

| Extraction Temperature | 100°C | 80°C | 40°C |

| Extraction Time | 50 min | 30 min | Not specified |

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to definitively identify this compound and elucidate its chemical structure.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC, it provides high-confidence identification of separated compounds. Electron Ionization (EI) is a common "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. whitman.edu The resulting mass spectrum serves as a molecular "fingerprint."

The EI-MS spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 104, corresponding to its molecular weight. nist.gov The fragmentation pattern is consistent with its structure, showing characteristic losses. Key fragments include ions at m/z 76 (loss of C2H4), m/z 61 (CH3S=CH2)⁺, and the base peak at m/z 48 (CH3S+H)⁺, which is a significant indicator of the methylthio group. nist.gov

Tandem mass spectrometry (MS/MS) can be used for even greater specificity. In this technique, a specific fragment ion from the initial MS scan (e.g., the molecular ion at m/z 104) is selected and subjected to further fragmentation, providing another layer of structural information that confirms the identity of the compound.

Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of this compound nist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 104 | [M]⁺ (Molecular Ion) | Moderate |

| 76 | [M - C₂H₄]⁺ | Moderate |

| 61 | [CH₃SCH₂]⁺ | High |

| 48 | [CH₃SH]⁺ (Base Peak) | 100% |

| 47 | [CH₃S]⁺ | High |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the atomic structure of a molecule. hyphadiscovery.com It is the most powerful tool for unambiguous structure elucidation. ethernet.edu.etnih.gov By analyzing the chemical shifts, coupling constants, and integrations in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

The ¹H NMR spectrum confirms the presence of the aldehyde proton (~9.78 ppm), the methyl group attached to sulfur (~2.13 ppm), and the two methylene (B1212753) groups (~2.7-2.8 ppm). nih.gov The ¹³C NMR spectrum correspondingly shows signals for the carbonyl carbon (~202 ppm), the carbon attached to the sulfur (~38 ppm), the methyl carbon (~15 ppm), and the other methylene carbon (~25 ppm). nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons, directly attach protons to their carbons, and map long-range C-H correlations, respectively. hyphadiscovery.commdpi.com These experiments together allow for the complete and unequivocal assignment of the molecule's structure from first principles.

Table 4: Experimental NMR Data for this compound (Methional) nih.gov

| Nucleus | Technique | Solvent | Frequency | Chemical Shifts (ppm) |

|---|---|---|---|---|

| ¹H | 1D NMR | CDCl₃ | 400 MHz | 9.78 (aldehyde, CHO), 2.79 (methylene, -CH₂-CHO), 2.77 (methylene, -S-CH₂-), 2.13 (methyl, S-CH₃) |

| ¹³C | 1D NMR | CDCl₃ | 100.54 MHz | ~202 (C=O), ~38 (-CH₂-CHO), ~25 (-S-CH₂-), ~15 (S-CH₃) |

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable information about the functional groups and electronic transitions within a molecule, respectively. For this compound, these techniques offer a detailed fingerprint of its chemical architecture.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the aldehyde and the thioether.

The most prominent features in the IR spectrum of a saturated aliphatic aldehyde like this compound are the C=O and C-H stretching vibrations of the aldehyde group. orgchemboulder.comlibretexts.org The carbonyl (C=O) group gives rise to a strong absorption band typically observed in the region of 1740-1720 cm⁻¹. orgchemboulder.com The aldehydic carbon-hydrogen (C-H) bond exhibits a characteristic stretching vibration that appears as one or two moderately intense bands in the range of 2830-2695 cm⁻¹. orgchemboulder.com The presence of a band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde. orgchemboulder.com

The thioether (C-S) linkage in this compound also produces a stretching vibration, although it is generally weak and can be found in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The various C-H bonds within the pentyl chain will result in stretching and bending vibrations. The C-H stretching vibrations from the alkyl chain are expected in the 3000-2850 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1740-1720 | Strong |

| Aldehyde | C-H Stretch | 2830-2695 | Moderate |

| Alkyl | C-H Stretch | 3000-2850 | Strong to Medium |

| Thioether | C-S Stretch | 800-600 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the key chromophores are the carbonyl group of the aldehyde and the sulfur atom of the thioether.

Aliphatic aldehydes typically exhibit a weak absorption band in the UV region, specifically between 270 nm and 300 nm. masterorganicchemistry.com This absorption is attributed to the n → π* (non-bonding to pi-antibonding) electronic transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond. youtube.comkhanacademy.org

Aliphatic thioethers also show absorption in the ultraviolet region. The sulfur atom in the thioether group has non-bonding electrons that can be excited to higher energy orbitals. The UV-Vis spectrum of this compound is therefore expected to show a weak absorption band in the near-UV region, which is a composite of the electronic transitions of both the aldehyde and thioether functionalities.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| Carbonyl (Aldehyde) | n → π | ~270-300 nm | Weak |

| Thioether | n → σ | ~200-240 nm | Moderate |

Chemometric Approaches for Data Analysis and Pattern Recognition

The large and complex datasets generated by modern analytical instruments, such as spectrometers, often require advanced statistical methods for their interpretation. Chemometrics is the science of extracting chemically relevant information from measurement data by using mathematical and statistical tools. felixinstruments.com In the context of analyzing this compound, chemometrics can be applied to spectroscopic data to achieve qualitative and quantitative objectives.

When analyzing complex mixtures where this compound is a component, such as in food or fragrance samples, the resulting spectra can be a composite of many different compounds. researchgate.net Chemometric techniques are essential for deconvoluting this information and for building predictive models. nih.gov

Exploratory Data Analysis and Pattern Recognition

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique that can be applied to a set of spectra. shimadzu.com PCA reduces the dimensionality of the data by transforming the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to visualize clusters of samples with similar spectral characteristics, which may correlate with the concentration of this compound or other sample properties.

Classification and Discrimination

Supervised classification methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), can be used to build models that classify samples into predefined categories. nih.gov For instance, a PLS-DA model could be trained on the spectra of samples with and without this compound, or with varying concentrations, to develop a method for rapid screening and quality control.

Quantitative Analysis

For the quantification of this compound in complex matrices, multivariate calibration methods like Partial Least Squares (PLS) regression are often employed. nih.gov PLS regression builds a linear model that relates the spectral data (X-matrix) to the concentration of the analyte of interest (y-vector), which has been determined by a reference method. This approach is particularly useful when there are overlapping spectral features from other components in the sample, as it can model the relationship between concentration and the entire spectrum, rather than relying on a single wavelength as in traditional univariate calibration.

The application of chemometrics to spectroscopic data provides a powerful framework for the comprehensive analysis of this compound, enabling not only its identification and quantification but also the recognition of patterns and relationships within large datasets. The integration of advanced analytical instrumentation with sophisticated data analysis techniques is paramount for advancing our understanding of this and other important volatile compounds. nih.gov

Role and Mechanisms in Non Human Biological Systems

Biochemical Pathways and Metabolic Transformations in Non-Human Organisms

The metabolic fate of 5-(Methylthio)pentanal in non-human organisms is likely governed by enzymes that act on its aldehyde and methylthio functional groups. These transformations are crucial for both detoxification and the potential integration of its constituent parts into cellular metabolism.

The primary enzymatic reactions involving this compound are expected to be oxidation of the aldehyde group and S-oxidation of the thioether.

Aldehyde Oxidation: The aldehyde group is a primary target for oxidation by aldehyde dehydrogenases (ALDHs). These enzymes are ubiquitous in nature and catalyze the conversion of aldehydes to their corresponding carboxylic acids. researchgate.netespcr.org In the case of this compound, this reaction would yield 5-(methylthio)pentanoic acid. This process is a common detoxification pathway, as carboxylic acids are generally less reactive than aldehydes. mdpi.com Some alcohol oxidases can also catalyze the oxidation of aldehydes to carboxylic acids. nih.gov

S-Oxidation: The sulfur atom of the methylthio group is susceptible to oxidation by various oxidoreductases, including cytochrome P450 monooxygenases and flavin-containing monooxygenases. This process can lead to the formation of the corresponding sulfoxide (B87167) (5-(methylsulfinyl)pentanal) and subsequently the sulfone (5-(methylsulfonyl)pentanal). S-oxidation can alter the polarity and biological activity of the molecule.

The table below summarizes the probable enzymatic transformations of this compound.

| Functional Group | Enzyme Family | Probable Transformation |

| Aldehyde | Aldehyde Dehydrogenase (ALDH) | Oxidation |

| Thioether (S-atom) | Cytochrome P450 Monooxygenases | S-Oxidation |

| Thioether (S-atom) | Flavin-containing Monooxygenases | S-Oxidation |

Following initial enzymatic transformations, the resulting metabolites of this compound would likely undergo further metabolism. 5-(Methylthio)pentanoic acid could be incorporated into fatty acid metabolism pathways or be excreted. The sulfoxide and sulfone derivatives may exhibit increased water solubility, facilitating their elimination from the organism.

In some microorganisms, the carbon-sulfur bond of thioethers can be cleaved, allowing the organism to utilize the carbon and sulfur for growth. This process could potentially lead to the formation of methanethiol (B179389) and pentanoic acid derivatives from this compound.

The potential metabolic products of this compound are outlined in the table below.

| Initial Compound | Primary Metabolic Product | Further Potential Products |

| This compound | 5-(Methylthio)pentanoic acid | Conjugates for excretion |

| This compound | 5-(Methylsulfinyl)pentanal | 5-(Methylsulfonyl)pentanal |

| This compound | Methanethiol + Pentanal derivatives | Further breakdown products |

Contribution to Interspecies Chemical Communication (e.g., pheromones, signaling)

Volatile organic compounds, including aldehydes and sulfur-containing molecules, are widely used as semiochemicals for communication between organisms. youtube.com Given its volatility and distinct functional groups, this compound has the potential to act as a pheromone or other signaling molecule.

Short-chain aliphatic aldehydes have been shown to act as inhibitors of pheromone-mediated attraction in insects like the olive fruit fly, Bactrocera oleae. nih.gov This suggests that aldehydes structurally similar to this compound could play a role in modulating insect behavior.

Furthermore, sulfur-containing compounds are known to be involved in insect chemical communication. For instance, methionol (B20129) (3-methylthiopropan-1-ol), a compound structurally related to this compound, has been identified as a male-produced aggregation-sex pheromone for the cerambycid beetle Knulliana cincta cincta. nih.govresearchgate.netpsu.edu This precedent strengthens the possibility that this compound could have a similar function in other insect species. The "missing stink" in some flowers, which is due to the presence of sulfur compounds, can mediate a shift between fly and wasp pollination systems, highlighting the role of sulfur volatiles in plant-insect interactions. researchgate.net

Interaction with Microbial Systems and Microbiome Influences

The gut microbiome of animals and soil microbial communities are known to metabolize a wide range of organic compounds, including those containing sulfur. Volatile sulfur compounds (VSCs) are produced by microbial metabolism of sulfur-containing amino acids in the gut, and their production can be influenced by diet. researchgate.netnih.govnih.gov

This compound, if introduced into a microbial environment, would likely be metabolized by the resident microbiota. Bacteria and fungi can utilize short-chain fatty acids and their derivatives as energy sources. nih.govnih.govmdpi.comresearchgate.net The degradation of this compound by gut microbes could lead to the production of various VSCs, which in turn can influence the composition and function of the microbiome. For example, in the large intestine of pigs, dietary changes have been shown to alter the net production of hydrogen sulfide (B99878) and methanethiol. nih.gov

In soil ecosystems, the application of sulfur can shift the composition of microbial communities, favoring the growth of certain bacterial and fungal groups while inhibiting others. nih.gov Thioethers and other organosulfur compounds can be utilized by soil microorganisms as sources of carbon and sulfur, thereby influencing nutrient cycling. mdpi.comfrontiersin.org The introduction of this compound into soil could therefore have an impact on the local microbial diversity and ecosystem function. nih.govfrontiersin.org

Environmental Fate and Biogeochemical Cycling

Biotic Degradation Mechanisms in Soil and Water Ecosystems

Microbial activity is a primary driver for the degradation of organic compounds in soil and water. The breakdown of 5-(Methylthio)pentanal is expected to proceed through the action of various microorganisms that can utilize either the aldehyde or the thioether moiety as a source of carbon and energy.

Aldehyde Moiety: Aliphatic aldehydes are generally biodegradable. Microorganisms possess enzymes such as aldehyde dehydrogenases and oxidases that can oxidize aldehydes to the corresponding carboxylic acids. nih.govresearchgate.netscribd.com These carboxylic acids can then enter central metabolic pathways, such as the citric acid cycle, and be completely mineralized to carbon dioxide and water.

Thioether Moiety: The microbial degradation of organosulfur compounds, including thioethers, is also well-documented. Bacteria capable of degrading alkyl sulfides have been isolated from various environments. nih.govnih.gov The initial step in the degradation of alkyl sulfides can involve oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone, which can be followed by cleavage of the C-S bond. Alternatively, some bacteria can directly cleave the C-S bond. For example, the degradation of dimethyl sulfide (B99878) (DMS) can proceed through a monooxygenase pathway, yielding formaldehyde and methanethiol (B179389), or through a methyltransferase pathway. oup.comoup.com It is plausible that similar enzymatic pathways are involved in the degradation of the methylthio group of this compound.

The mobility and bioavailability of this compound in soil and aquatic environments are influenced by its sorption to soil organic matter and mineral surfaces.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): The tendency of an organic compound to adsorb to soil or sediment is often quantified by the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility. The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow). For nonpolar organic compounds, there is a direct correlation between Koc and the amount of organic matter in the soil. ecetoc.org

Given the presence of both a polar aldehyde group and a less polar alkylthioether chain, this compound is expected to have a moderate Koc value. This would suggest that it will have some mobility in soil and aquatic systems, but a fraction will be adsorbed to particulate matter, which can affect its degradation rate and transport. The adsorption of organic chemicals to soil is a complex process influenced by various factors including the properties of the chemical and the soil characteristics. nih.gov

Interactive Data Table: Estimated Soil Adsorption Coefficients for Analogous Compounds

| Compound | Log Kow (estimated) | Estimated Log Koc | Mobility Classification |

| Pentanal | 1.4 | 1.7 | High to Medium |

| Diethyl sulfide | 1.95 | 2.1 | Medium |

Koc values are estimated based on correlations with Kow. Mobility classification is based on standard Koc ranges.

Applications and Industrial Relevance

Utilization in Flavor and Fragrance Chemistry

Comprehensive searches for the application of 5-(Methylthio)pentanal in the flavor and fragrance industry did not yield specific results detailing its use. However, the search did provide information on a closely related, yet structurally distinct, compound, 5-(Methylthio)-2-[(methylthio)methyl]pent-2-enal . This related compound is recognized as a sulfur-containing flavor intermediate used to impart complex and savory notes in food and fragrance applications. Its sensory profile is characterized by onion and sulfurous notes.

It is important to note that while this information pertains to a similar molecule, it does not directly describe the properties or applications of this compound.

A detailed sensory profile for this compound is not described in the available literature. For comparison, the related compound 3-(methylthio)butanal is described as having a green, vegetable, potato, and sulfurous organoleptic profile. sigmaaldrich.com Without specific sensory studies on this compound, its contribution to flavor perception remains uncharacterized.

Potential as a Chemical Building Block in Organic Synthesis

While aldehydes, in general, are versatile chemical building blocks in organic synthesis, there is no specific information available that highlights the use of this compound for this purpose. The reactivity of the aldehyde functional group allows for a variety of transformations, such as oxidation to carboxylic acids, reduction to alcohols, and formation of carbon-carbon bonds through reactions like aldol (B89426) condensations. For instance, pentanal (valeraldehyde) is used as a starting material for the synthesis of various organic compounds. wikipedia.org However, specific examples of this compound being utilized as a key intermediate or building block in notable synthetic routes are not documented in the searched sources.

Emerging Applications in Material Science or Other Fields

A thorough search for emerging applications of this compound in material science or other related fields did not yield any relevant information. The focus of research on thioether-containing compounds in material science often involves polymers and other macromolecules where the sulfur atom can impart specific properties, but there is no indication that this compound is currently being explored for such applications.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Methodologies for Trace Analysis

The accurate quantification of 5-(methylthio)pentanal at trace levels remains a significant analytical challenge due to its high volatility, reactivity, and low sensory threshold. researchgate.netnih.gov Current methods often rely on gas chromatography coupled with mass spectrometry (GC-MS) or sulfur-selective detectors like the pulsed flame photometric detector (PFPD). researchgate.netnih.gov However, the complexity of food matrices and the labile nature of volatile sulfur compounds (VSCs) necessitate the development of more advanced analytical strategies. acs.orgacs.org

Future research is expected to focus on the following areas:

Enhanced Sample Preparation Techniques: Innovations in solid-phase microextraction (SPME) fiber coatings and headspace techniques will be crucial for the selective and efficient extraction of this compound from complex samples. researchgate.net These advancements aim to improve detection limits and minimize analytical interferences.

Multidimensional Chromatography: Multidimensional gas chromatography (MDGC) offers superior separation capabilities for resolving trace sulfur compounds from co-eluting matrix components, which can interfere with accurate quantification. acs.orgacs.org The coupling of MDGC with high-resolution mass spectrometry will likely become a gold standard for the unambiguous identification and quantification of this compound.

Real-time Monitoring: The development of sensor-based technologies for the real-time monitoring of this compound and other VSCs during food processing could provide invaluable insights into flavor development and optimization.

| Analytical Technique | Principle | Advantages for this compound Analysis | Future Development Focus |

| SPME-GC-MS/PFPD | Adsorption of volatiles onto a coated fiber followed by thermal desorption and separation by GC with detection by MS or PFPD. | High sensitivity, solvent-free, and relatively simple to automate. | Development of more selective and robust fiber coatings. |

| MDGC | Use of two or more chromatographic columns with different selectivities to achieve enhanced separation of complex mixtures. | Superior resolution of trace compounds in complex matrices. | Miniaturization and faster analysis times. |

| Sensor Technologies | Chemical sensors designed to react specifically with sulfur-containing compounds, producing a measurable signal. | Potential for real-time, in-situ measurements during processing. | Improved selectivity, sensitivity, and long-term stability. |

Elucidation of Complex Biosynthetic Pathways and Regulatory Mechanisms

While the formation of this compound from methionine via the Strecker degradation during the Maillard reaction is well-established, its biosynthesis through enzymatic pathways in biological systems is an area of active research. wikipedia.org Understanding these pathways is critical for controlling the formation of this potent aroma compound in foods and biological systems.

Key research avenues include:

Identification and Characterization of Enzymes: In some biological systems, such as potatoes, the formation of this compound is catalyzed by enzymes like aminotransferases and α-keto acid decarboxylases. wikipedia.org Future research will likely focus on identifying and characterizing homologous enzymes in other organisms, including microorganisms and plants.

Methionine Salvage Pathway: The methionine salvage pathway is essential for recycling the methylthio group from S-adenosylmethionine-dependent reactions, which produce 5'-methylthioadenosine (MTA). nih.govnih.gov Investigating the links between this pathway and the formation of this compound could reveal novel regulatory mechanisms.

Genetic and Environmental Factors: The expression of genes encoding enzymes involved in methionine metabolism and, consequently, this compound formation, is likely influenced by various genetic and environmental factors. chromatographyonline.com Understanding these regulatory networks will be crucial for modulating the levels of this compound in agricultural products.

| Biosynthetic Pathway | Key Precursor | Key Intermediates/Enzymes | Organisms/Systems |

| Strecker Degradation | Methionine | α-dicarbonyl compounds | Thermally processed foods |

| Enzymatic Conversion | Methionine | α-keto-γ-methylthiobutyric acid, Aminotransferase, α-keto acid decarboxylase | Potatoes |

| Methionine Salvage Pathway | 5'-methylthioadenosine (MTA) | 5-(methylthio)ribose-1-phosphate | Bacteria, Plants, Animals |

Exploration of Undiscovered Bioreactivity and Environmental Impact

The high reactivity of the aldehyde and thioether functional groups in this compound suggests that it may participate in a variety of biological reactions beyond its role as a flavor compound. Its potential bioreactivity and environmental fate are largely unexplored.

Future research should address:

Interactions with Biomolecules: Investigating the potential for this compound to react with proteins, nucleic acids, and other cellular components could uncover novel biological activities or toxicological effects.

Microbial Metabolism: Understanding how various microorganisms metabolize this compound is crucial for assessing its environmental persistence and its role in microbial ecosystems. Some microbes may utilize it as a sulfur source.

Atmospheric Chemistry: As a volatile organic compound, this compound may participate in atmospheric chemical reactions, contributing to the formation of secondary organic aerosols and influencing air quality. Its degradation pathways and products in the atmosphere warrant investigation.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

A holistic understanding of the role of this compound in biological systems requires the integration of data from various "omics" platforms. nih.govmdpi.com Systems biology approaches can provide a comprehensive view of how the synthesis and metabolism of this compound are interconnected with broader cellular processes.

Emerging research directions include:

Metabolomics: Untargeted metabolomics can be used to identify novel metabolites derived from this compound and to map its metabolic network in different organisms. nih.gov

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to varying levels of this compound or its precursors can help identify key regulatory genes and proteins involved in its metabolism and signaling pathways. nih.gov

| Omics Approach | Type of Data Generated | Potential Insights for this compound Research |

| Metabolomics | Comprehensive profile of small molecule metabolites. | Identification of metabolic pathways and novel downstream products. |

| Transcriptomics | Global analysis of gene expression (RNA). | Identification of genes involved in biosynthesis, degradation, and response. |

| Proteomics | Large-scale study of proteins. | Identification of key enzymes and regulatory proteins. |

| Multi-Omics Integration | Combined analysis of data from multiple omics platforms. | A holistic understanding of the regulation and function in a biological system. |

Q & A

Q. What are the recommended methods for synthesizing 5-(Methylthio)pentanal, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves the thio-Michael addition of methyl mercaptan to α,β-unsaturated aldehydes, followed by oxidation. Key variables include:

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., THF) improve reaction kinetics .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like disulfide formation .

Characterization : Confirm structure via -NMR (δ 9.7 ppm for aldehyde proton) and GC-MS (base peak at m/z 132 for molecular ion) .

Q. How should researchers validate the purity and identity of this compound in novel synthetic routes?

- Chromatography : Use HPLC with a C18 column (retention time ~4.7 min) and compare to commercial standards .

- Spectroscopy : IR spectroscopy for S=O and C=O stretches (~1050 cm⁻¹ and ~1720 cm⁻¹, respectively) .

- Elemental analysis : Verify %C (54.5%), %H (7.6%), and %S (24.2%) against theoretical values .

Q. What analytical techniques are critical for detecting this compound in complex mixtures (e.g., biological or environmental samples)?

- GC-MS : Optimize splitless injection mode with a DB-5MS column for low detection limits (LOD < 0.1 ppm) .

- Derivatization : Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to stabilize the aldehyde group for LC-MS/MS analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde carbon (LUMO energy: −1.8 eV) is more reactive than the methylthio group .

- Solvent effects : Use COSMO-RS simulations to assess solvation energy in polar vs. nonpolar media .

- Validation : Compare computed -NMR shifts (e.g., δ 200 ppm for aldehyde carbon) with experimental data .

Q. What mechanisms explain the instability of this compound under acidic conditions, and how can this be mitigated?

- Degradation pathway : Acid-catalyzed aldol condensation forms dimeric products (detected via ESI-MS at m/z 265) .

- Stabilization strategies : Add radical scavengers (e.g., BHT) or store in anhydrous solvents (e.g., DCM) at −20°C .

Q. How do contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. inert) arise, and what experimental controls are essential?

Q. What role does the methylthio group play in the compound’s redox behavior, and how can this be probed electrochemically?

- Cyclic voltammetry : A redox peak at −0.5 V (vs. Ag/AgCl) corresponds to sulfide oxidation .

- Mechanistic insight : The thioether group stabilizes radical intermediates, detected via EPR spectroscopy .

Methodological Recommendations

- Reproducibility : Document reaction conditions (e.g., stirring speed, inert atmosphere) per Beilstein Journal guidelines .

- Data reporting : Use SI units and provide raw spectral data in supplementary files .

- Ethical compliance : Disclose conflicts of interest and funding sources in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.